PF-06651600 malonate is a potent and selective Janus kinase 3 (JAK3) inhibitor developed by Pfizer. [, ] It acts by irreversibly binding to a unique cysteine residue (Cys-909) within the JAK3 catalytic domain. [] This residue is not present in other JAK isoforms, contributing to the high selectivity of PF-06651600 malonate for JAK3. [] It also inhibits the Tec family kinases (BTK, BMX, ITK, RLK, and TEC) due to the presence of a cysteine residue equivalent to Cys-909 in JAK3. [] This dual inhibitory activity makes PF-06651600 malonate a valuable tool for investigating the roles of JAK3 and Tec kinases in various biological processes and disease models. []
The compound 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one; propanedioic acid is a significant chemical entity known for its potential applications in pharmacology, particularly as an inhibitor of protein kinases. This compound is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds recognized for their biological activity and therapeutic potential.
This compound is classified under the category of pyrrolo[2,3-d]pyrimidine derivatives. It has been identified in various patent documents and chemical databases, highlighting its relevance in medicinal chemistry. Notably, it is associated with the drug Ritlecitinib, which has been approved for treating severe alopecia areata and is recognized for its selective inhibition of Janus kinase 3 (JAK3) and TEC kinases .
The synthesis of 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. The synthetic pathway often includes:
These methods are detailed in patents such as US9617258B2 and US20210387989A1, which describe various synthetic routes and intermediates involved in the production of this compound .
The molecular formula for 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one is . The structure features:
The compound's stereochemistry is critical for its biological function, particularly the configuration at the piperidine nitrogen .
The compound undergoes various chemical reactions that can modify its structure or enhance its activity:
Ritlecitinib acts primarily by covalently binding to cysteine residues in JAK3, inhibiting its activity. This selective inhibition disrupts cytokine signaling pathways critical in immune responses, particularly in conditions like alopecia areata. The dual action on JAK3 and TEC kinases further supports its therapeutic efficacy by modulating T-cell activity .
Key properties include:
The primary application of 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one lies in its role as a pharmaceutical agent targeting specific kinases involved in inflammatory diseases. Its development represents a significant advancement in targeted therapies for autoimmune conditions like alopecia areata.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: